molecular formula C12H15ClO2 B7994239 4-Chloro-3,5-dimethylphenethyl acetate

4-Chloro-3,5-dimethylphenethyl acetate

Cat. No.: B7994239
M. Wt: 226.70 g/mol
InChI Key: WUXFJNMZAIAJIW-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenethyl acetate is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its chloro and dimethyl substitutions on the phenethyl acetate structure, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenethyl acetate typically involves the acetylation of 4-Chloro-3,5-dimethylphenethyl alcohol. One common method includes the reaction of 4-Chloro-3,5-dimethylphenethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 4-Chloro-3,5-dimethylbenzoic acid or 4-Chloro-3,5-dimethylacetophenone.

    Reduction: Formation of 4-Chloro-3,5-dimethylphenethyl alcohol.

    Substitution: Formation of various substituted phenethyl acetates, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3,5-dimethylphenethyl acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenethyl acetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.

    3,5-Dimethylphenethyl acetate: Lacks the chloro substitution, resulting in different chemical properties.

    4-Chloro-3,5-dimethylbenzyl acetate: Similar structure but with a benzyl group instead of a phenethyl group.

Uniqueness

4-Chloro-3,5-dimethylphenethyl acetate is unique due to its specific combination of chloro and dimethyl substitutions on the phenethyl acetate structure. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8-6-11(4-5-15-10(3)14)7-9(2)12(8)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXFJNMZAIAJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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